Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate
CAS No.: 356550-82-8
Cat. No.: VC21488809
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356550-82-8 |
|---|---|
| Molecular Formula | C16H22N2O5S |
| Molecular Weight | 354.4g/mol |
| IUPAC Name | ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate |
| Standard InChI | InChI=1S/C16H22N2O5S/c1-2-23-16(20)10-9-15(19)17-13-5-7-14(8-6-13)24(21,22)18-11-3-4-12-18/h5-8H,2-4,9-12H2,1H3,(H,17,19) |
| Standard InChI Key | ILPDWOWZFYYAMC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
| Canonical SMILES | CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Introduction
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate is a synthetic organic compound belonging to the sulfonamide derivative class. It is structurally related to other compounds that have shown potential in medicinal chemistry due to their interactions with biological targets. This compound features a butanoate moiety linked to a sulfonyl group and an aniline derivative, suggesting possible applications in drug discovery and development.
Biological Activities and Potential Applications
Compounds with similar structures to Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate often exhibit biological activities that make them candidates for drug development. The sulfonamide moiety can inhibit certain enzyme activities, influencing metabolic pathways. While specific biological activities of this compound are not detailed, related sulfonamides have been explored for their potential in treating various diseases.
Research Findings and Related Compounds
Research on related sulfonamide derivatives indicates their potential in modulating protein kinase activity and treating diseases associated with inappropriate kinase activity, such as degenerative joint disorders or inflammatory processes . Additionally, sulfonamides have been studied for their anti-inflammatory and anti-cancer properties .
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Sulfonamides | Enzyme inhibition, protein kinase modulation | Degenerative joint disorders, inflammatory processes, cancer |
| Related Sulfonamides | Anti-inflammatory, anti-cancer | Various diseases including cancer and inflammatory conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume